N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. It is classified under thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The compound has a molecular formula of and a molecular weight of approximately 206.26 g/mol. Its structure features two methoxyphenyl groups attached to a thiazole ring, which contributes to its biological activity and solubility characteristics.
The compound is cataloged in various chemical databases, including the National Institute of Standards and Technology (NIST) and PubChem, where it is identified by the CAS Registry Number 2104-04-3 . It falls under the category of thiazole derivatives, specifically classified as an amine due to the presence of the amino group in its structure. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely recognized for their roles in pharmaceuticals.
The synthesis of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available aromatic compounds. A common method includes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor the progress of reactions.
The molecular structure of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine consists of a thiazole ring substituted at positions 2 and 4 with methoxyphenyl groups. The structural representation can be visualized using computational chemistry software or databases that provide 2D and 3D models .
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can participate in various chemical reactions typical for amines and thiazoles:
Reactions involving this compound are often studied under controlled laboratory conditions, utilizing spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for characterization.
The mechanism of action for N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been explored primarily in the context of its anticancer activity. This compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division:
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific applications:
This compound exemplifies the importance of thiazole derivatives in medicinal chemistry, showcasing their potential therapeutic applications through detailed synthesis and biological evaluation processes.
The 1,3-thiazole ring—a five-membered heterocycle featuring nitrogen (at position 1) and sulfur (at position 3)—serves as a privileged scaffold in medicinal chemistry due to its versatile electronic properties and robust hydrogen-bonding capabilities. This core structure enables diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding (via the exocyclic amine), and dipole-dipole interactions [3] [5]. The sulfur atom enhances membrane permeability by modulating lipophilicity, while the endocyclic nitrogen participates in electrostatic interactions critical for target engagement [5] [7]. In N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, the 1,3-thiazole acts as a central planar platform, facilitating optimal orientation of the methoxyphenyl pharmacophores within biological binding pockets.
Table 1: Key Physicochemical Properties of the 1,3-Thiazole Core in Drug Design
Property | Value/Role | Impact on Bioactivity |
---|---|---|
Aromaticity | Moderate (6π electrons) | Enhances planarity for DNA/protein intercalation |
Dipole Moment | ~1.5–2.0 D | Facilitates polar interactions with target sites |
Hydrogen Bond Capacity | 2–3 acceptor; 1–2 donor sites | Enables specific binding to kinases, GPCRs, DNA |
LogP Contribution | +0.5 to +1.2 | Balances solubility and membrane penetration |
Notably, the 2-amino group is essential for bioactivity, serving as a hydrogen bond donor in kinase inhibitors (e.g., FGFR1 inhibitors) where it anchors the ATP-binding domain [2]. In anticancer thiazoles, this group chelates metal ions in catalytic sites, disrupting enzymatic function [7] [10]. The 4-position substitution (e.g., 4-(4-methoxyphenyl) in our compound) profoundly influences steric and electronic compatibility with hydrophobic enzyme pockets, as evidenced by enhanced FGFR1 inhibition (56.87% at 50 µM) in analogues like those reported by Curr Top Med Chem [2].
Methoxyphenyl groups serve as strategic bioisosteres for phenol/catechol moieties, offering improved metabolic stability while retaining key binding interactions. In N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, the dual methoxy substitutions exhibit distinct roles:
Table 2: Impact of Methoxyphenyl Position on Bioactivity in Thiazol-2-Amines
Substitution Pattern | Target Engagement | Biological Effect | Example Activity |
---|---|---|---|
4-(4-Methoxyphenyl) | Hydrophobic pocket filling in kinases | FGFR1 inhibition, anti-proliferative activity | 56.87% FGFR1 inhibition at 50µM |
N-(2-Methoxyphenyl) | Conformational restraint, π-stacking | Enhanced DNA intercalation, topoisomerase inhibition | IC₅₀ = 10.5 µM vs. MCF7 cells |
Dual Methoxy | Synergistic electronic modulation | Improved logP (3.55) and cellular uptake | 3–5x higher cell permeability |
Computational studies reveal that para-methoxy groups increase electron density at C4 of the thiazole by 0.2–0.3 eV, augmenting nucleophilic character crucial for covalent inhibitor design [9] [10].
Aminothiazoles have evolved from early antimicrobials to targeted anticancer agents, marked by strategic molecular refinements:
Table 3: Evolution of Key Aminothiazole Therapeutics
Era | Compound Class | Therapeutic Application | Structural Innovation |
---|---|---|---|
1940s | Aminothiazole antibacterials | Anti-thyrotoxicosis | Unsubstituted 2-aminothiazole core |
1980s | Famotidine | H₂ antagonist (anti-ulcer) | Guanidinylthiazole with sulfonamide |
2000s | Dasatinib | BCR-ABL kinase inhibitor (CML) | 2-Aminothiazole-5-carboxamide |
2010s | FGFR1 inhibitors | Anticancer targeted therapy | 4-Aryl-N-arylthiazol-2-amines with methoxy |
Present | Hybrid thiazoles (e.g., N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) | Multi-targeted oncology agents | Dual methoxyphenyl substitutions for selectivity |
Recent synthetic advances enable rapid diversification at C4 (via Hantzsch condensation) and N2 (via Buchwald-Hartwig coupling), accelerating SAR studies of methoxyphenyl variants [7] [10].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: